1-Methyl-2-piperidin-2-ylindole;hydrochloride
Description
Properties
IUPAC Name |
1-methyl-2-piperidin-2-ylindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-16-13-8-3-2-6-11(13)10-14(16)12-7-4-5-9-15-12;/h2-3,6,8,10,12,15H,4-5,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVDNBKMRPAJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3CCCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-piperidin-2-ylindole;hydrochloride involves several steps, typically starting with the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . The piperidine ring can be introduced through various synthetic routes, including intramolecular hydroalkenylation using a nickel catalyst and a chiral P-O ligand . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1-Methyl-2-piperidin-2-ylindole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium or rhodium, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which can react with halogens, nitrating agents, and sulfonating agents to form substituted products.
Scientific Research Applications
1-Methyl-2-piperidin-2-ylindole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its ability to interact with multiple biological targets.
Industry: It is used in the development of pharmaceuticals and agrochemicals, contributing to the synthesis of active ingredients and intermediates.
Mechanism of Action
The mechanism of action of 1-Methyl-2-piperidin-2-ylindole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its biological effects .
Comparison with Similar Compounds
The following analysis compares 1-Methyl-2-piperidin-2-ylindole;hydrochloride with structurally or functionally related piperidine-containing hydrochlorides, emphasizing molecular features, physicochemical properties, and pharmacological profiles.
Structural Comparison
Key Observations :
- Functional groups like carboxylic acid () or nitrosourea () impart distinct reactivity and therapeutic mechanisms.
Physicochemical Properties
Key Observations :
- The hydrochloride salt form improves aqueous solubility across compounds, critical for drug formulation .


- ACNU’s pH-dependent solubility () contrasts with the target compound’s likely consistent solubility due to its indole-piperidine structure.
Pharmacological and Toxicological Profiles
Key Observations :
- ACNU’s DNA cross-linking mechanism () highlights the role of reactive groups (e.g., nitrosourea) in cytotoxicity.
- AC-90179’s selectivity for 5-HT2A receptors () underscores how substituents (e.g., methoxyphenyl) dictate target engagement.
Analytical Methods
Analytical techniques for related hydrochlorides (e.g., RP-HPLC, spectrophotometry) are critical for quality control:
- RP-HPLC: Used for bamifylline hydrochloride (), nortriptyline/fluphenazine hydrochloride ().
- Spectrophotometry : Applied to hydroxyzine/ephedrine hydrochloride ().

- Kinetic dissolution studies : Famotidine hydrochloride ().
For this compound, similar methods (e.g., HPLC with UV detection) would likely be employed, leveraging its aromatic indole moiety for quantification .
Biological Activity
1-Methyl-2-piperidin-2-ylindole;hydrochloride is a compound with significant pharmacological interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
- Molecular Formula: C14H19ClN2
- Molecular Weight: 250.77 g/mol
- CAS Number: 2549044-93-9
The compound features an indole nucleus fused with a piperidine moiety, which is critical for its biological activity. The presence of these two structural elements allows for interactions with various biological targets.
This compound exhibits a range of biological activities, primarily attributed to its ability to interact with multiple biochemical pathways:
- Antiviral Activity: Indole derivatives have been shown to inhibit viral replication.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing cytokine production.
- Anticancer Properties: It has potential as an anticancer agent by inducing apoptosis in cancer cells.
- Antimicrobial Activity: The compound displays activity against various pathogens, including bacteria and fungi.
- Anticholinesterase Activity: It may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's.
Biological Activities Summary
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral replication |
| Anti-inflammatory | Reduces cytokine production |
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Active against bacteria and fungi |
| Anticholinesterase | Inhibits AChE, relevant for Alzheimer's disease |
Case Studies and Experimental Data
-
Anticancer Activity:
A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was tested against HepG2 cells using the MTT assay, showing significant inhibition of cell proliferation at low micromolar concentrations.- IC50 Values:
- HepG2: 15 μM
- MCF7 (breast cancer): 22 μM
- IC50 Values:
-
Antiviral Properties:
Research indicated that the compound could inhibit the replication of certain viruses, making it a candidate for further investigation in antiviral drug development. -
Anticholinesterase Activity:
The compound was evaluated for its inhibitory effects on AChE. Results showed an IC50 value of approximately 30 μM, indicating moderate inhibitory potency compared to standard drugs like donepezil.
Potential Applications
This compound holds promise in various fields:
- Pharmaceutical Development: Its diverse biological activities make it a candidate for drug development targeting viral infections, cancer, and neurodegenerative diseases.
- Research Tool: As a versatile scaffold, it can be used to synthesize novel compounds with enhanced biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



